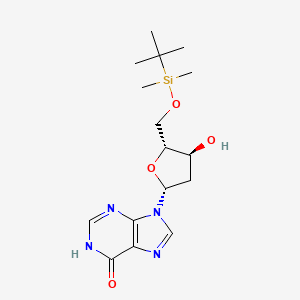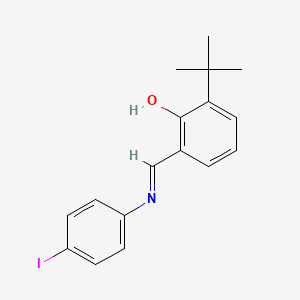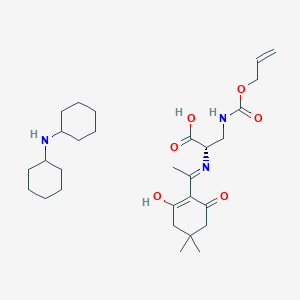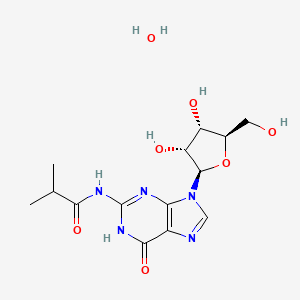
1-Amino-2-(1-aza-2-(2-hydroxy-3-methoxyphenyl)vinyl)ethene-1,2-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-2-(1-aza-2-(2-hydroxy-3-methoxyphenyl)vinyl)ethene-1,2-dicarbonitrile (abbreviated as 1A2A2H3MPVEDC) is an organic compound belonging to the class of aza-aromatic compounds. It is a colorless, crystalline solid with a melting point of 87°C. 1A2A2H3MPVEDC has a wide range of applications in the fields of chemistry and biology, including as a synthetic intermediate in the synthesis of pharmaceuticals, as a fluorescent dye, and as a biological probe.
Aplicaciones Científicas De Investigación
1A2A2H3MPVEDC has a wide range of applications in the fields of chemistry and biology. In chemistry, it is used as a synthetic intermediate in the synthesis of pharmaceuticals and as a fluorescent dye for the detection of organic compounds. In biology, it is used as a biological probe to study the structure and function of proteins and other molecules.
Mecanismo De Acción
1A2A2H3MPVEDC acts as a fluorescent dye, which binds covalently to proteins and other molecules. When exposed to light of a specific wavelength, the dye molecules absorb the light energy and emit light of a longer wavelength, which can be detected by a fluorescence microscope. This allows researchers to study the structure and function of proteins and other molecules.
Biochemical and Physiological Effects
1A2A2H3MPVEDC has been used in a variety of biological studies, including studies of enzyme activity, protein-protein interactions, and the effects of drugs on cells. In addition, it has been used to study the effect of drugs on the central nervous system and to study the role of certain proteins in cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1A2A2H3MPVEDC has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to prepare, and it is highly fluorescent, making it easy to detect. Additionally, it is relatively non-toxic, making it safe to use in biological experiments. However, it is not as stable as other fluorescent dyes, and its fluorescence can be affected by pH and other environmental factors.
Direcciones Futuras
1A2A2H3MPVEDC has a wide range of potential applications in the fields of chemistry and biology. In the future, it could be used to study the structure and function of proteins and other molecules, to develop new drugs and therapies, and to study the effects of drugs on the central nervous system. Additionally, it could be used to study the role of certain proteins in cancer, to develop new fluorescent probes for imaging and diagnostics, and to develop new fluorescent dyes for a variety of applications.
Métodos De Síntesis
1A2A2H3MPVEDC can be synthesized by a two-step process, beginning with the reaction of 1-amino-2-hydroxy-3-methoxyphenylacetic acid with sodium azide in an aqueous solution. The resulting 1-amino-2-(1-aza-2-hydroxy-3-methoxyphenyl)acetamide is then reacted with ethylenediamine in aqueous solution, producing 1A2A2H3MPVEDC as a crystalline solid.
Propiedades
IUPAC Name |
(Z)-2-amino-3-[(2-hydroxy-3-methoxyphenyl)methylideneamino]but-2-enedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c1-18-11-4-2-3-8(12(11)17)7-16-10(6-14)9(15)5-13/h2-4,7,17H,15H2,1H3/b10-9-,16-7? |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPOJQUWLSUZGN-GQMUBNSUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC(=C(C#N)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)C=N/C(=C(/C#N)\N)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-{[(2-hydroxy-3-methoxyphenyl)methylidene]amino}but-2-enedinitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Methylisothiazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B6299809.png)





![2-(1H-Benzo[d]imidazol-2-yl)-5-bromophenol](/img/structure/B6299875.png)
